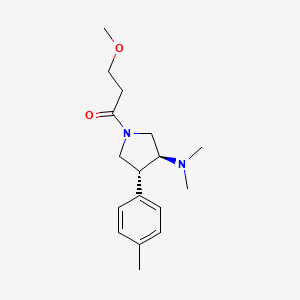![molecular formula C16H22N2O3 B5663973 4-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5663973.png)
4-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-4-oxobutanoic acid often involves reactions like ring opening of anhydrides and condensation reactions. For example, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized via a ring opening reaction of itaconic anhydride with 3-aminoacetophenone (Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-4-oxobutanoic acid is often characterized using techniques like FT-IR, NMR, and X-ray diffraction. For instance, FT-IR and NMR were used to confirm the structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, revealing significant features like the NH stretching frequency indicating proton transfer (Raju et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their molecular structure. The presence of various functional groups leads to reactions like hydrogen bonding and charge transfer within the molecule. For example, the synthesis of a related compound involved reactions that highlight the role of intermolecular hydrogen bonding (Wang et al., 2006).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under various conditions. The crystal structure and melting points are determined using X-ray crystallography and thermal analysis methods, respectively.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are significant for their application in different fields. The reactivity of such compounds is often studied through spectroscopic methods and molecular docking studies, indicating their potential interactions with biological molecules and suitability for specific applications (Vanasundari et al., 2018).
Propriétés
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-4-3-5-14(13(12)2)17-8-10-18(11-9-17)15(19)6-7-16(20)21/h3-5H,6-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAJWUWOXLKUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5663901.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5663906.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5663915.png)


![3-[4-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-oxobutyl]quinazolin-4(3H)-one](/img/structure/B5663930.png)
![N,N-dimethyl-4-{3-oxo-3-[(1S*,5R*)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}aniline](/img/structure/B5663932.png)
![N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5663937.png)
![N-(4-bromophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5663941.png)
![1-methyl-8-[(5-methyl-2-furyl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5663967.png)

